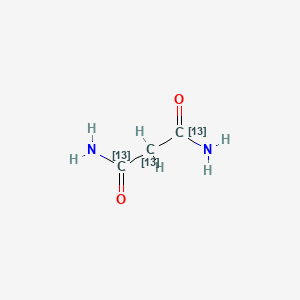

Malonamide-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6N2O2 |

|---|---|

Molecular Weight |

105.070 g/mol |

IUPAC Name |

(1,2,3-13C3)propanediamide |

InChI |

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)/i1+1,2+1,3+1 |

InChI Key |

WRIRWRKPLXCTFD-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)N)[13C](=O)N |

Canonical SMILES |

C(C(=O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Stable Isotope Labeling with Malonamide-¹³C₃

An In-Depth Technical Guide to the Chemical Properties and Applications of Malonamide-¹³C₃

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, analysis, and applications of Malonamide-¹³C₃. It is designed to provide not just procedural steps but also the underlying scientific rationale to empower users in their research endeavors.

Stable isotope labeling is a powerful and indispensable technique in modern scientific research, allowing for the precise tracking of molecules through complex biological and chemical systems without the complications of radioactivity. Malonamide-¹³C₃, in which the three carbon atoms of the malonamide backbone are replaced with the heavy isotope carbon-13, is a key reagent in this field.

Its utility stems from the fundamental principle that ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This distinction allows Malonamide-¹³C₃ to serve two primary roles:

-

As a Tracer: It can be introduced into biological systems to trace metabolic pathways. The ¹³C₃ core allows researchers to follow the backbone of the molecule as it is metabolized, providing unambiguous insights into cellular metabolism and flux analysis.[2][3]

-

As an Internal Standard: In quantitative mass spectrometry, it serves as an ideal internal standard. Since it co-elutes with unlabeled malonamide but is mass-shifted, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification.[4][5]

This guide will delve into the essential chemical properties of Malonamide-¹³C₃, its synthesis, analytical characterization, and the practical workflows for its application.

Core Chemical and Physical Properties

The introduction of three ¹³C atoms results in a predictable increase in molecular weight compared to the unlabeled (¹²C) analogue, which is the cornerstone of its utility. Other physicochemical properties are expected to be nearly identical.

| Property | Malonamide (Unlabeled) | Malonamide-¹³C₃ (Labeled) | Data Source(s) |

| CAS Number | 108-13-4 | 1330165-30-4 | [6],[2] |

| Molecular Formula | C₃H₆N₂O₂ | ¹³C₃H₆N₂O₂ | [6],[7] |

| Molecular Weight | 102.09 g/mol | 105.07 g/mol | [8],[7] |

| Appearance | White crystalline powder/solid | White Solid | [9],[2] |

| Melting Point | 172-175 °C | Expected to be nearly identical to unlabeled | [9] |

| Water Solubility | 180 g/L (at 20 °C) | Expected to be nearly identical to unlabeled | [6], |

| Chemical Structure | CH₂(CONH₂)₂ | [¹³CH₂(¹³CONH₂)₂] | [10] |

Synthesis of Malonamide-¹³C₃: A Plausible and Efficient Route

The most direct and established method for synthesizing malonamide is through the ammonolysis of diethyl malonate. This well-documented reaction provides a reliable pathway for producing Malonamide-¹³C₃ by utilizing a fully labeled precursor, Diethyl malonate-¹³C₃, which is commercially available.[11]

The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the diamide.

Proposed Synthetic Workflow

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. organomation.com [organomation.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Malonamide-13C3 in Analytical & Synthetic Applications

[1]

Executive Summary

Malonamide-13C3 (Propanediamide-13C3) is a stable isotope-labeled derivative of malonamide where all three carbon atoms in the backbone are replaced with Carbon-13 (

Unlike deuterium-labeled analogs, which can suffer from hydrogen-deuterium exchange (HDX) in protic solvents, this compound offers a non-exchangeable, chemically stable mass shift (+3 Da).[1] This guide details its physicochemical properties, synthesis pathways, and application protocols for high-precision bioanalysis.[1]

Part 1: Chemical Identity & Specifications[3]

The following data characterizes the specific isotopologue Malonamide-1,2,3-13C3 . Researchers must distinguish between the labeled specific identifier and the generic parent CAS often used in safety data sheets.[1]

Table 1: Chemical Identifiers and Properties

| Parameter | Specification |

| Chemical Name | This compound (Propanediamide-13C3) |

| CAS Number (Labeled) | 1330165-30-4 |

| CAS Number (Unlabeled Parent) | 108-13-4 |

| Molecular Formula | |

| Molecular Weight | 105.07 g/mol (Unlabeled: 102.09 g/mol ) |

| Isotopic Purity | |

| Appearance | White crystalline solid |

| Melting Point | 170 – 175 °C (Consistent with parent) |

| Solubility | Soluble in water, ethanol; sparingly soluble in ether |

| SMILES | N)(N) |

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a nucleophilic acyl substitution pathway.[1] The choice of Diethyl Malonate-1,2,3-13C3 as the starting material is critical because it ensures the isotopic label is integral to the carbon skeleton, preventing metabolic loss during biological studies.

Mechanistic Pathway

The reaction involves the ammonolysis of the diester.[1] Unlike acid chloride routes, this method avoids aggressive reagents that might degrade the isotopic purity or introduce impurities.[1]

Protocol Summary:

-

Precursor: Diethyl Malonate-13C3 is dissolved in anhydrous ethanol.[1]

-

Reagent: Saturated ethanolic ammonia (excess) is introduced.

-

Reaction: The mixture is stirred at ambient temperature. The equilibrium is driven forward by the precipitation of the diamide (this compound) which is less soluble in ethanol than the starting ester.[1]

-

Purification: Recrystallization from water/ethanol ensures removal of mono-amide byproducts.[1]

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for this compound via ammonolysis of labeled diethyl malonate.

Part 3: Analytical Applications (LC-MS/MS)

In drug development, this compound is primarily used as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).[1]

Why 13C3 over Deuterium?

-

No Back-Exchange: Deuterium on amide nitrogens or alpha-carbons can exchange with solvent protons (

/ -

Co-Elution:

isotopes have virtually identical chromatographic retention times to the analyte, ensuring they experience the exact same matrix effects (ion suppression/enhancement) at the electrospray source.[1]

Experimental Protocol: IDMS Quantification

Objective: Quantify trace Malonamide (metabolite) in plasma.

-

Stock Preparation: Dissolve this compound in 50:50 Water:Methanol to 1 mg/mL.

-

Spiking: Add fixed concentration of this compound (e.g., 100 ng/mL) to all samples and calibration standards.

-

Extraction: Perform protein precipitation using Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

-

LC-MS/MS Parameters:

Visualization: IDMS Logic Flow

Figure 2: Isotope Dilution Mass Spectrometry workflow ensuring correction for ionization suppression.

Part 4: Handling & Stability

-

Hygroscopicity: Malonamide derivatives can be hygroscopic.[1] Store the 13C3 solid in a desiccator at room temperature.

-

Solution Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, freeze at -20°C.

-

Safety: While generally low toxicity (Skin Irrit. 2), treat as a potential irritant.[1] Use standard PPE (gloves, goggles).[1]

References

Technical Deep Dive: Triple 13C-Labeled Malonamide (Malonamide-1,2,3-¹³C₃)

Executive Summary

This technical guide details the structural specifications, synthesis, and analytical characterization of Malonamide-1,2,3-¹³C₃ (Triple ¹³C-labeled Malonamide). As a stable isotopologue of malonamide, this compound serves as a critical internal standard in quantitative NMR (qNMR) and mass spectrometry (MS) workflows, particularly in metabolic flux analysis and drug metabolite tracking.

The core of this guide focuses on the isotopic structural integrity —specifically the spin-spin coupling interactions (

Structural Specifications & Isotopologue Analysis

Chemical Identity[1][2][3][4]

-

IUPAC Name: Propanediamide-1,2,3-¹³C₃

-

Molecular Formula:

[3] -

Exact Mass: 105.0531 Da (Calculated for ¹³C₃H₆N₂O₂)

-

Unlabeled Counterpart Mass: 102.0429 Da

Structural Formula & Connectivity

The molecule consists of a central methylene carbon (

Figure 1: Connectivity of Malonamide-1,2,3-¹³C₃ highlighting the contiguous ¹³C backbone and ¹Jcc coupling pathways.[4][5]

Synthesis Protocol: Ammonolysis of Diethyl Malonate-¹³C₃

Objective: Synthesize Malonamide-1,2,3-¹³C₃ via nucleophilic acyl substitution using commercially available Diethyl malonate-1,2,3-¹³C₃.

Reaction Scheme

Materials & Reagents

| Reagent | CAS | Purity | Role |

| Diethyl malonate-1,2,3-¹³C₃ | 53051-81-3 | 99 atom % ¹³C | Precursor |

| Ammonia (NH₃) | 7664-41-7 | 7N in Methanol | Nucleophile |

| Methanol (MeOH) | 67-56-1 | Anhydrous | Solvent |

| Ethyl Acetate | 141-78-6 | HPLC Grade | Wash Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a fume hood, charge a pressure-rated reaction vessel (e.g., heavy-walled glass tube with Teflon screw cap) with Diethyl malonate-1,2,3-¹³C₃ (1.0 eq).

-

Cool the vessel to 0°C in an ice bath to minimize ammonia volatilization.

-

Slowly add 7N Ammonia in Methanol (10.0 eq). The large excess drives the equilibrium toward the diamide and prevents polymerization or mono-amide formation.

Step 2: Conversion

-

Seal the vessel tightly.

-

Allow the mixture to warm to room temperature (25°C) and stir magnetically for 24–48 hours .

-

Note: Malonamide precipitates as a white solid as the reaction progresses due to its poor solubility in methanol compared to the starting ester.

-

Step 3: Isolation & Purification

-

Cool the mixture to 0°C for 1 hour to maximize precipitation.

-

Filter the white precipitate using a sintered glass funnel (porosity 3 or 4).

-

Wash 1: Cold methanol (2 x small volumes) to remove residual ester and mono-amide intermediates.

-

Wash 2: Cold ethyl acetate to remove trace organic impurities.

-

Drying: Dry the solid under high vacuum (< 1 mbar) at 40°C for 6 hours to remove traces of ammonia and methanol.

Step 4: Yield Calculation

-

Theoretical Yield: Calculate based on MW 105.05.

-

Expected Appearance: White crystalline powder.

-

Melting Point: 170–172°C (consistent with unlabeled standard).

Figure 2: Workflow for the ammonolysis of labeled diethyl malonate.

Analytical Characterization & Validation

The defining feature of this compound is its NMR signature. Unlike the singlet peaks observed in unlabeled malonamide (due to natural abundance ¹³C decoupling), the ¹³C₃-isotopologue exhibits complex splitting due to scalar coupling (

¹³C NMR Spectral Prediction

Solvent: DMSO-d₆ (Common solvent for amides) Reference: TMS (0 ppm)

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Explanation |

| C=O (C1, C3) | ~168.0 | Doublet (d) | ~50–55 Hz | Coupled to central CH₂ (C2). |

| CH₂ (C2) | ~42.0 | Triplet (t) | ~50–55 Hz | Coupled to two equivalent C=O carbons (C1, C3). |

Mechanistic Insight: The central methylene carbon (C2) is bonded to two chemically equivalent carbonyl carbons.

-

The signal for C2 is split by C1 into a doublet.

-

The signal is further split by C3 (which is equivalent to C1) into a doublet of doublets.

-

Since

, the center lines overlap, resulting in a 1:2:1 Triplet .

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI

-

Target Ion [M+H]⁺:

-

Unlabeled Malonamide:

-

Triple Labeled Malonamide:

-

-

Validation Criteria: The mass spectrum should show a dominant peak at

106, with minimal signal at 103 (indicating high isotopic enrichment, typically >99%).

Applications in Drug Development[10]

Metabolic Flux Analysis (MFA)

Malonamide is a structural motif in various pharmaceuticals and a metabolite of malonic acid derivatives.

-

Tracer Utility: In biological systems, the intact ¹³C₃ backbone allows researchers to distinguish between de novo synthesis and exogenous uptake. If the backbone cleaves (e.g., decarboxylation), the triplet signal in NMR collapses to a doublet or singlet, providing a direct readout of metabolic stability.

qNMR Internal Standard

Due to the relaxation properties of the ¹³C nuclei, this compound serves as a robust internal standard for quantifying malonamide impurities in drug substances (e.g., Milrinone precursors) using ¹³C-NMR, avoiding the overlap issues common in ¹H-NMR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213461, Malonic Acid-1,2,3-13C3. Retrieved from [Link]

-

Organic Syntheses. Diethyl Ethylidenemalonate (General Malonate Chemistry). Org. Synth. 1952, 32,[6] 54. Retrieved from [Link]

-

Royal Society of Chemistry. One-bond 13C–13C spin-coupling constants in saccharides. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Malonamide-13C3 | CAS 108-13-4 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. osti.gov [osti.gov]

- 5. One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Precision in Isotopologues: Technical Specifications for Malonamide-13C3

Abstract

In the quantitative bioanalysis of amides and metabolic byproducts—specifically within fluoropyrimidine catabolism (e.g., 5-FU pathways)—the integrity of the Internal Standard (IS) is the single most critical variable controlling assay accuracy. This guide defines the rigorous isotopic purity specifications required for Malonamide-13C3 (Propanediamide-13C3) to function as a valid stable isotope-labeled internal standard (SIL-IS) in regulated LC-MS/MS workflows. We move beyond simple "Certificate of Analysis" values to explore the mechanistic impact of isotopic distribution on Cross-Signal Contribution (CSC) and provide a self-validating protocol for lot release.

The Anatomy of Specification

To ensure data integrity in GLP/GMP environments, we must distinguish between three distinct purity metrics often conflated in procurement.

Chemical vs. Isotopic Purity[1][2][3]

-

Chemical Purity (>98%): The absence of different chemical species (e.g., malonic acid, cyanoacetamide, or synthesis precursors). High chemical purity prevents matrix effects and ionization suppression.

-

Isotopic Purity (Atom % 13C): The average probability that any given carbon position in the bulk material is 13C rather than 12C.

-

Isotopic Enrichment (Isotopologue Abundance): The critical metric for Mass Spectrometry. It represents the percentage of molecules that are fully labeled (

).

The Scientist’s Insight: A material can have 99% Atom % 13C but poor Isotopic Enrichment if the label is randomly distributed (scrambled), resulting in a mix of

Critical Quality Attributes (CQAs)

The following specifications are derived from FDA/EMA Bioanalytical Method Validation (BMV) requirements to minimize "Cross-Talk" between the analyte and IS channels.

| Specification Parameter | Acceptance Criteria | Scientific Rationale |

| Chemical Structure | Full backbone labeling ensures stability against metabolic cleavage. | |

| Mass Shift | +3.0 Da (approx.) | Moves IS signal beyond the natural M+1/M+2 abundance of the native analyte. |

| Chemical Purity | ≥ 98.0% (HPLC/NMR) | Minimizes suppression of ionization in the source (ESI). |

| Isotopic Enrichment | ≥ 99.0 atom % 13C | Ensures the "M+0" (unlabeled) contribution is negligible (<0.5%). |

| Unlabeled (M+0) Content | < 0.5% | CRITICAL: Prevents the IS from generating a false signal in the Analyte channel. |

| Appearance | White to off-white solid | Visual check for oxidation or degradation. |

| Solubility | Soluble in Water/Methanol | Required for stock solution preparation (typically 1 mg/mL). |

The "Self-Validating" System: Cross-Signal Contribution (CSC)

Trustworthiness in bioanalysis comes from verifying the material in your specific LC-MS method, not just trusting the vendor's label. The primary failure mode for this compound is Cross-Signal Contribution (CSC) .

The Mechanism of Failure

-

IS Interference (IS

Analyte): If the this compound contains traces of unlabelled Malonamide (-

Regulatory Limit:[1] Response must be

of the Analyte LLOQ response (FDA M10).

-

-

Analyte Interference (Analyte

IS): If the native Malonamide concentration is very high (ULOQ), its natural isotopes (-

Mitigation: this compound (+3 Da) is usually sufficient to avoid this, provided the mass resolution is adequate.

-

Protocol: Pre-Study Isotopic Validation

Objective: Qualify a new lot of this compound before use in clinical samples.

Step 1: Preparation

-

Prepare Solution A : Native Malonamide at ULOQ (Upper Limit of Quantitation).

-

Prepare Solution B : this compound (IS) at the working concentration.

-

Prepare Solution C : Double Blank (Matrix only, no Analyte, no IS).

Step 2: Injection Sequence

-

Inject Solution C (Double Blank)

Establish baseline noise. -

Inject Solution B (IS Only)

Monitor Analyte Channel (MRM for Native).-

Pass Criteria: Peak area in Analyte channel must be

of the LLOQ area (or

-

-

Inject Solution A (Analyte Only)

Monitor IS Channel (MRM for 13C3).-

Pass Criteria: Peak area in IS channel must be

of the average IS response.

-

Step 3: Calculation of CSC

Visualization of Workflows

QC & Release Workflow

This diagram illustrates the logical flow from synthesis to analytical release, highlighting the "Stop/Go" decision points based on isotopic purity.

Figure 1: Quality Control decision tree ensuring both chemical and isotopic integrity before lot release.

The Cross-Signal Contribution Logic

This diagram visualizes the interference pathways (CSC) that the validation protocol detects.

Figure 2: Signal pathways in MS/MS. Dashed red lines represent the "Cross-Signal Contribution" that high isotopic purity prevents.

Handling and Stability

-

Hygroscopicity: Malonamide derivatives can be hygroscopic. Store in a desiccator at room temperature (or -20°C for long-term reference banking).

-

Solution Stability: Stable in aqueous solutions for at least 24 hours at autosampler temperature (4°C), but stock solutions should be aliquoted and frozen (-20°C) to prevent hydrolysis or bacterial growth.

-

Safety: While generally non-toxic compared to parent drugs (like 5-FU), handle as a chemical irritant.

References

-

FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

Tan, A., et al. (2011). "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." Journal of Chromatography B, 879(21), 1954-1960.[3] [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

An In-Depth Technical Guide to Understanding ¹³C-Labeling Patterns in Malonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Imperative of ¹³C-Labeling in Modern Drug Development

Stable isotope labeling, particularly with carbon-13 (¹³C), has become a cornerstone in contemporary drug discovery and development. Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in a broad spectrum of research applications, including human studies.[1] By selectively replacing ¹²C atoms with ¹³C atoms within a molecule of interest, such as a malonamide derivative, we create a "heavy" analogue. This labeled compound is chemically identical to its unlabeled counterpart but can be readily distinguished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This seemingly simple substitution provides a powerful lens through which to observe the intricate journey of a drug and its metabolites within a complex biological system.

The core utility of ¹³C-labeling in the context of malonamide derivatives—a class of compounds with significant therapeutic potential—lies in its ability to unambiguously trace the metabolic fate of these molecules.[2][3] This guide will delve into the nuances of designing, executing, and interpreting ¹³C-labeling studies to elucidate metabolic pathways, identify novel metabolites, and quantify metabolic fluxes. Such insights are critical for optimizing drug efficacy, minimizing off-target effects, and accelerating the translation of promising candidates from the bench to the clinic.

Section 2: Malonamide and Its Derivatives: A Primer on Structure and Metabolism

Malonamide and its derivatives are characterized by a central malonamide core, a three-carbon dicarboxylic acid amide.[4] Malonate, the conjugate base of malonic acid, is a known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[4] The metabolism of malonamide-like structures can be complex, and understanding these pathways is paramount for drug development.

While specific metabolic routes are derivative-dependent, general transformations can be anticipated. These may include hydrolysis of the amide bonds, oxidation, and other enzymatic modifications. A probable biochemical pathway for the metabolism of similar structures involves oxidation by mitochondrial aldehyde dehydrogenase, followed by decarboxylation to yield acetate and carbon dioxide.[5] The introduction of a ¹³C-label allows researchers to meticulously track the carbon backbone of the malonamide derivative as it undergoes these transformations.

Caption: Generalized metabolic pathway of a malonamide derivative.

Section 3: Designing a ¹³C-Labeling Strategy: The Art and Science of Isotopic Placement

The success of a ¹³C-labeling study hinges on the strategic placement of the isotopic label within the malonamide derivative. The choice of which carbon atom(s) to label is not arbitrary; it is a decision guided by the specific research question.

Key Considerations for Labeling Design:

-

Metabolic Stability of the Label: The ¹³C label should be placed in a metabolically stable position to ensure it is not readily lost as ¹³CO₂ through decarboxylation, unless that is the specific process being investigated.[6]

-

Symmetry of the Molecule: In symmetric molecules, labeling a single position may result in ambiguity in interpreting the labeling patterns of downstream metabolites. Careful consideration of the molecule's symmetry is crucial.

-

Anticipated Metabolic Pathways: Based on known biochemical transformations of similar structures, the label should be positioned to provide the most informative fragmentation patterns in mass spectrometry or distinct chemical shifts in NMR.

-

Synthetic Feasibility: The chemical synthesis of the ¹³C-labeled malonamide derivative must be achievable. Cost-effective and efficient synthetic routes are a practical necessity.[7]

Common Labeling Strategies:

-

Single-Position Labeling: A single carbon atom is replaced with ¹³C. This is useful for tracking the fate of a specific part of the molecule.

-

Uniform Labeling (U-¹³C): All carbon atoms in the molecule are labeled with ¹³C. This approach is powerful for tracing the entire carbon skeleton and is often used in metabolic flux analysis.

-

Pattern Labeling: Specific multiple carbon atoms are labeled to create a unique isotopic signature. This can be particularly useful for distinguishing between different metabolic pathways.[8]

| Labeling Strategy | Primary Application | Advantages | Disadvantages |

| Single-Position | Tracing specific carbon fate | Cost-effective, simpler synthesis | May not reveal full metabolic picture |

| Uniform (U-¹³C) | Metabolic flux analysis, global fate | Provides comprehensive carbon tracing | More expensive, complex synthesis |

| Pattern | Distinguishing convergent pathways | High specificity for pathway analysis | Can be synthetically challenging |

Section 4: Experimental Workflow: From Labeled Precursor to Data Acquisition

A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following outlines a typical workflow for a ¹³C-labeling study of a malonamide derivative.

Caption: A typical experimental workflow for a ¹³C-labeling study.

Step-by-Step Methodology:

-

Synthesis of the ¹³C-Labeled Malonamide Derivative:

-

Objective: To synthesize the malonamide derivative with the desired ¹³C-labeling pattern.

-

Protocol: This involves multi-step organic synthesis, often starting from a commercially available ¹³C-labeled precursor. For example, a synthesis might commence with ¹³C-labeled iodomethane to introduce a labeled methyl group.[9] The specific reactions will depend on the target molecule's structure. Each step must be carefully optimized to maximize yield and isotopic enrichment. Purification and characterization (e.g., by NMR and MS) are critical to confirm the structure and isotopic purity of the final compound.

-

-

In Vitro or In Vivo Administration and Sample Collection:

-

Objective: To introduce the labeled compound into a biological system and collect samples containing the parent compound and its metabolites.

-

Protocol (In Vivo Example - Rodent Model):

-

The ¹³C-labeled malonamide derivative is formulated in a suitable vehicle for administration (e.g., oral gavage, intravenous injection).

-

The compound is administered to the animal model at a specific dose.

-

Biological samples (e.g., blood, urine, feces) are collected at predetermined time points.

-

Samples are immediately processed and stored under conditions that prevent metabolite degradation (e.g., flash-frozen in liquid nitrogen).

-

-

-

Metabolite Extraction and Preparation for Analysis:

-

Objective: To extract the labeled compounds from the biological matrix and prepare them for analysis.

-

Protocol:

-

Samples are thawed, and proteins are precipitated (e.g., with cold acetonitrile).

-

The supernatant containing the metabolites is collected after centrifugation.

-

The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

-

The addition of a known amount of a stable isotope-labeled internal standard at the beginning of this process can correct for variations in sample preparation and analysis.[10]

-

-

Section 5: Analytical Techniques and Data Interpretation: Deciphering the Isotopic Signature

The two primary analytical techniques for elucidating ¹³C-labeling patterns are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of ¹³C labels within a molecule.[11][12] It provides direct, quantitative positional information about the ¹³C labeling status of each carbon atom.[11]

-

¹³C NMR: In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[13] The chemical shift of the peak is indicative of the carbon's chemical environment.[14] The presence of a ¹³C label at a specific position will result in a significantly enhanced signal at the corresponding chemical shift. By comparing the spectra of the labeled and unlabeled compounds, one can confirm the position of the label.

-

Interpreting ¹³C NMR Spectra:

-

Number of Signals: The number of signals corresponds to the number of non-equivalent carbons.[13][15]

-

Chemical Shift (ppm): The position of the signal on the x-axis indicates the chemical environment of the carbon. Generally, carbons in saturated functional groups appear below 100 ppm, while those in unsaturated systems (like C=C or C=O) appear above 100 ppm.[13] Carbonyl carbons in amides typically resonate in the 150-220 ppm range.[14]

-

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C-C (Alkyl) | 0 - 50 |

| C-N | 30 - 60 |

| C-O | 50 - 90 |

| C=C (Alkene/Aromatic) | 100 - 150 |

| C=O (Amide) | 150 - 180 |

| C=O (Ketone/Aldehyde) | 190 - 220 |

This table provides general ranges; specific shifts depend on the full molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive and is used to determine the mass-to-charge ratio (m/z) of ions. In the context of ¹³C-labeling, MS is used to detect the mass shift caused by the incorporation of the heavier ¹³C isotope.[16] This allows for the identification of the parent drug and its metabolites in complex biological mixtures.[2]

-

Metabolic Flux Analysis (MFA): MS is a key technique in ¹³C-MFA, where cells are fed a ¹³C-labeled substrate, and the resulting labeling patterns in downstream metabolites are measured.[17] This data, combined with computational modeling, allows for the quantification of metabolic pathway activities.[17][18]

-

Interpreting MS Data:

-

Isotopologue Distribution: The incorporation of ¹³C atoms into a molecule results in a distribution of isotopologues (molecules that differ only in their isotopic composition). For a molecule with 'n' carbon atoms, the unlabeled molecule is denoted as M+0. If one carbon is ¹³C, it is M+1; if two are ¹³C, it is M+2, and so on.

-

Tracing Metabolic Transformations: By analyzing the mass shifts between the parent drug and its metabolites, one can deduce the metabolic transformations that have occurred. For example, if a labeled fragment is retained in a metabolite, it indicates that this part of the molecule was not cleaved off.

-

Section 6: Case Study: Hypothetical ¹³C-Labeling of a Malonamide Derivative

To illustrate the principles discussed, consider a hypothetical malonamide derivative, "Malonamide-X," where a ¹³C label is introduced at the carbonyl carbon.

Objective: To determine if the primary metabolic pathway involves hydrolysis of the amide bond.

Experimental Design:

-

Synthesize [carbonyl-¹³C]Malonamide-X.

-

Administer the labeled compound to a rat model.

-

Collect urine samples over 24 hours.

-

Analyze the samples by LC-MS.

Expected Results and Interpretation:

-

Scenario 1: Amide Bond is Stable. The major labeled species detected in the urine would correspond to the parent drug (M+1) and its phase II conjugates (e.g., glucuronide), also showing the M+1 mass shift.

-

Scenario 2: Amide Bond is Hydrolyzed. In addition to the parent drug, a major metabolite detected would be the corresponding carboxylic acid, retaining the ¹³C label (M+1). The other product of hydrolysis, the amine, would be unlabeled.

This simple example demonstrates how strategic labeling and subsequent analysis can provide clear, actionable insights into the metabolic fate of a drug candidate.

Section 7: Conclusion: The Power of Precision in Drug Development

Understanding the ¹³C-labeling patterns in malonamide derivatives is not merely an academic exercise; it is a critical component of modern, efficient drug development.[3][19] By providing an unambiguous view of a drug's metabolic journey, these studies enable researchers to make informed decisions, de-risk candidates earlier, and ultimately, design safer and more effective medicines. The integration of rational labeling design, robust experimental protocols, and advanced analytical techniques empowers scientists to navigate the complexities of drug metabolism with confidence and precision.[20]

References

-

Hare, B. J., Sanders, C. R. 2nd, McIntyre, S. E., & Prestegard, J. H. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and Physics of Lipids, 66(1-2), 155–158. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 45(5), e24. [Link]

-

Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

HSC Chemistry. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. [Link]

-

Park, S. H., et al. (2012). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 52(3), 235-244. [Link]

-

Metabolon. (n.d.). Metabolic Flux Analysis. Metabolon. [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

Szyperski, T. (1995). Labelling analysis for ¹³C MFA using NMR spectroscopy. Metabolic engineering, 145-156. [Link]

-

Wittmann, C., & Heinzle, E. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 62(6), 739-750. [Link]

-

Kim, Y. S. (2004). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of biochemistry and molecular biology, 37(1), 9–17. [Link]

-

Wang, H., et al. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

-

Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, (1), 1-1. [Link]

-

Reo, N. V. (2002). NMR-based metabolomics. Drug and chemical toxicology, 25(4), 341-358. [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 638. [Link]

-

Draper, H. H., & Hadley, M. (1990). Metabolism of malonaldehyde in vivo and in vitro. Lipids, 25(4), 209-212. [Link]

-

Skyline. (2015). Isotope Labeled Standards in Skyline. Skyline. [Link]

-

Chen, X., et al. (2016). 13 C-labeling approaches for metabolism analysis. Journal of Applied Glycoscience, 63(3), 63-71. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

ResearchGate. (n.d.). Canonical synthesis and metabolism pathways for anandamide. ResearchGate. [Link]

-

Hare, B. J., et al. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and physics of lipids, 66(1-2), 155-158. [Link]

-

Wang, Y., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 18(30), 5833-5837. [Link]

-

Wittmann, C. (2002). Metabolic flux analysis using mass spectrometry. Advances in biochemical engineering/biotechnology, 74, 39-64. [Link]

-

Isotope Science. (n.d.). 13C Labeled Compounds. Alfa Chemistry. [Link]

-

Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

-

NIH. (n.d.). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. NIH. [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

-

ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3). ChemRxiv. [Link]

-

The Brem Method. (2024). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]

-

NIH. (n.d.). Multiple Pathways Involved in the Biosynthesis of Anandamide. NIH. [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of malonaldehyde in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 11. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Flux Analysis [vanderbilt.edu]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Preparation of Malonamide-13C3 Stock Solutions

Abstract

This guide outlines the protocol for the preparation, validation, and storage of Malonamide-13C3 (

Physicochemical Profile & Isotopic Considerations

Understanding the shift in physical properties between the unlabeled and labeled isotopologue is critical for accurate molarity calculations.[1]

| Property | Unlabeled Malonamide | This compound | Critical Note |

| Formula | Carbon backbone fully labeled.[1][2] | ||

| MW ( g/mol ) | ~102.09 | 105.07 | Use 105.07 for all molarity calculations.[1] |

| Solubility | Water, DMSO, MeOH | Water, DMSO, MeOH | Highly polar; insoluble in hexanes/ether. |

| Hygroscopicity | Moderate | Moderate | Must be desiccated before weighing.[1] |

| Stability | Hydrolyzes in acid/base | Hydrolyzes in acid/base | Avoid pH extremes to prevent conversion to Malonic Acid-13C3.[1] |

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.

-

Deuterated Dimethyl Sulfoxide (DMSO-d6): Recommended for Long-Term Storage.

-

Deuterated Water (

): Recommended for Immediate Biological Assays.

Workflow Visualization

The following diagram illustrates the decision logic and critical control points (CCPs) for preparing the stock solution.

Figure 1: Decision tree for this compound preparation emphasizing moisture control and solvent-dependent stability.

Protocol: Gravimetric Preparation of 10 mM Stock

Equipment Required[1][3][4][5][6]

-

Analytical Balance (readability 0.01 mg).[3]

-

Anti-static gun or ionizer (Amide powders are prone to static charge).[1]

-

Class A Volumetric Flask (10 mL) or calibrated positive-displacement pipette.[1]

-

Vial: Amber glass with PTFE-lined cap.[1]

Step-by-Step Procedure

-

Pre-Weighing Equilibration (Critical):

-

Remove the this compound vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the effective mass and diluting the isotopic purity.

-

-

Static Elimination:

-

Discharge the weighing boat and the spatula using an anti-static gun.[1]

-

Why? Charged particles may "jump" off the spatula or cling to the outside of the weighing vessel, causing invisible mass loss.

-

-

Weighing:

-

Target Mass Calculation for 10 mL of 10 mM solution:

-

Weigh approximately 10.5 mg of this compound directly into the weighing boat.[1] Record the exact mass (e.g., 10.54 mg).

-

-

Dissolution:

-

Concentration Recalculation:

-

Calculate the actual concentration based on the recorded mass:

-

Quality Control: The Self-Validating System

Do not assume the concentration is correct based solely on weight.[1] Hygroscopicity can lead to "wet" powder where 10 mg of solid

Validation Method: qNMR (Quantitative NMR)

Use this method to verify the true concentration of the stock.[1][4]

-

Internal Standard: Add a known amount of Traceable Maleic Acid or DSS (Sodium trimethylsilylpropanesulfonate) to an aliquot of the stock.[1]

-

Acquisition: Run a 1H-NMR with a relaxation delay (

) of at least 30 seconds (5x -

Observation:

-

Calculation: Compare the integration of the this compound satellite peaks against the internal standard. If the calculated molarity is <95% of the gravimetric molarity, the powder has absorbed water. Adjust stock concentration value accordingly.

References

-

Isotope Handling: Cambridge Isotope Laboratories. "Storage and Handling of Stable Isotopes." Link

-

qNMR Methodology: Pauli, G. F., et al. "Quantitative 1H NMR: Development and potential of an analytical method."[1][5] Journal of Natural Products, 2012.[1][5] Link

-

Compound Data: PubChem Compound Summary for CID 7911 (Malonamide - Unlabeled reference). Link

-

Solvent Properties: Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Link

Sources

Application Note: Quantitative Analysis of Malonamide in Biological and Pharmaceutical Matrices via GC-MS using Malonamide-13C3

Abstract

This application note details a robust protocol for the quantification of Malonamide (propanediamide) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and low volatility of primary amides, this method utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to generate volatile trimethylsilyl (TMS) derivatives. Critical to this workflow is the use of Malonamide-13C3 as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated standards, the 13C3 label eliminates the risk of hydrogen-deuterium exchange during derivatization and prevents chromatographic isotope effects, ensuring identical retention times between the analyte and the standard. This method is validated for applications in metabolic flux analysis, pharmaceutical impurity profiling, and forensic toxicology.

Introduction & Scientific Rationale

The Analytical Challenge

Malonamide (

-

Low Volatility: Strong intermolecular hydrogen bonding prevents direct GC analysis.

-

Derivatization Complexity: Primary amides can form mono-TMS, di-TMS, or dehydrated nitrile byproducts depending on reaction conditions.

The Solution: Stable Isotope Dilution (IDMS)

To correct for extraction variability and derivatization efficiency, we employ This compound . In this isotopologue, all three carbon atoms in the malonyl backbone are replaced with Carbon-13.

-

Analyte: Malonamide (MW 102.09)

-

Internal Standard: this compound (MW 105.07)[1]

Why 13C3? Deuterated standards (e.g., Malonamide-d4) often suffer from "scrambling" (H/D exchange) in protic solvents or during silylation. Furthermore, deuterated compounds often elute slightly earlier than native compounds on capillary GC columns (the deuterium isotope effect), complicating peak integration windows. The 13C3 label is chemically inert and co-elutes perfectly with the native analyte.

Experimental Workflow

The following workflow illustrates the critical path from sample preparation to data acquisition.

Figure 1: Step-by-step IDMS workflow. Note that the drying step is critical; moisture hydrolyzes silyl reagents.

Detailed Protocol

Materials and Reagents[2][3]

-

Native Standard: Malonamide (CAS 108-13-4), >98% purity.

-

Internal Standard: this compound (CAS 108-13-4 unlabeled), >99% isotopic purity.

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvents: Pyridine (Anhydrous), Acetonitrile (LC-MS grade).

Standard Preparation

-

Stock Solution A (Native): Dissolve 10 mg Malonamide in 10 mL Methanol (1 mg/mL).

-

Stock Solution B (IS): Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL).

-

Working Standard: Mix varying levels of Stock A with a fixed volume of Stock B (e.g., 50 µL) to create a calibration curve (1–100 µg/mL) with a constant IS concentration.

Sample Preparation & Derivatization

Caution: Silylation reagents are moisture-sensitive. All glassware must be silanized and dry.

-

Extraction: Extract sample (e.g., 100 µL plasma) with 400 µL cold acetonitrile. Vortex and centrifuge (10,000 x g, 5 min).

-

Spiking: Transfer supernatant to a GC vial. Add 10 µL of Stock Solution B (IS) .

-

Drying: Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Crucial: Residual water will destroy the BSTFA reagent.

-

Reaction: Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

-

Note: Pyridine acts as an acid scavenger and catalyst.

-

-

Incubation: Cap tightly and heat at 60°C for 30 minutes .

-

Analysis: Transfer to autosampler. Inject within 24 hours.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)

| Parameter | Setting |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 min purge) or Split 1:10 (high conc.) |

| Oven Program | 70°C (hold 1 min) → 15°C/min → 300°C (hold 3 min) |

| Transfer Line | 280°C |

Mass Spectrometry (EI Source)

Malonamide forms a Bis-TMS derivative (

-

MW (Native Bis-TMS): 246.45 Da

-

MW (13C3 Bis-TMS): 249.45 Da

Selected Ion Monitoring (SIM) Table:

| Compound | Target Ion ( | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Malonamide-TMS | 231 (M-15) | 246 (M+) | 147 | 50 ms |

| This compound-TMS | 234 (M-15) | 249 (M+) | 147 | 50 ms |

-

Target Ion Logic: The molecular ion (

) is often weak in TMS amides. The -

Mass Shift: The loss of a methyl group (CH3, mass 15) comes from the TMS tag, not the malonamide backbone. Therefore, the 13C3 backbone remains intact , and the mass shift of +3 Da is preserved (231 → 234).

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) method.

The concentration is derived from the linear regression equation (

Method Validation Criteria

-

Linearity:

over the range 0.1 – 50 µg/mL. -

Recovery: 85–115% (determined by spiking blank matrix).

-

Limit of Quantitation (LOQ): Typically ~50 ng/mL (matrix dependent).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks / Low Response | Moisture contamination. | Ensure sample is 100% dry before adding BSTFA. Use fresh reagents. |

| Multiple Peaks (Tailing) | Incomplete derivatization (Mono-TMS). | Increase reaction time to 60 min or temp to 70°C. Ensure excess BSTFA. |

| Vacuum Degradation | Column bleed or dirty liner. | Change inlet liner. Trim column. |

| M+3 Signal in Blank | Cross-contamination. | Run solvent blanks (Hexane) between high-concentration samples. |

References

-

Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA and MTBSTFA Protocols." Sigma-Aldrich Technical Bulletins.

-

Varelis, P., & Jeskelis, R. (2008).[2] "Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application... using LC-MS." Food Additives & Contaminants, 25(10), 1208-1215.[3] (Demonstrates synthesis and utility of 13C3-labeled amides/triazines).

-

Santa Cruz Biotechnology. "this compound Product Data Sheet." SCBT Chemicals.

-

Schummer, C., et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

-

Thermo Fisher Scientific. "GC-MS Metabolomics Analysis: Derivatization Strategies." Thermo Fisher Application Notes.

Sources

- 1. This compound | CAS 108-13-4 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting Malonamide-13C3 solubility in organic solvents

Technical Support Guide: Troubleshooting Malonamide-13C3 Solubility

Part 1: Executive Technical Summary

This compound (

The Core Challenge: Researchers often assume that because Malonamide is small and polar, it will dissolve in methanol or ethanol. This is frequently incorrect. While soluble in water, the diamide "lattice lock" often renders it poorly soluble in alcohols and completely insoluble in non-polar solvents like dichloromethane (DCM) or hexanes.

Isotope Note: The

Part 2: Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your application (NMR, synthesis, or stock solution).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Aqueous | Water / D₂O | Excellent (~180 mg/mL) | Best choice if chemistry permits. Rapid dissolution at RT. |

| Dipolar Aprotic | DMSO / DMSO-d₆ | Good | Recommended for organic reactions. Breaks H-bond lattice effectively. |

| Dipolar Aprotic | DMF | Moderate/Good | Good alternative to DMSO; easier to remove (lower BP). |

| Alcohols | Methanol / Ethanol | Poor / Variable | Risk of precipitation. Often requires heating; may crash out upon cooling. |

| Chlorinated | DCM / Chloroform | Insoluble | Do not use. Malonamide will float/sink as a solid. |

| Ethers/Alkanes | Ether / Hexane | Insoluble | Strictly antisolvents. Use for precipitation/washing only. |

Part 3: Troubleshooting & FAQs

Scenario 1: "I added this compound to Methanol/DCM, and it’s just sitting at the bottom."

Diagnosis: You are fighting the crystal lattice energy. DCM cannot break the intermolecular H-bonds between malonamide molecules. Methanol is a weak competitor for these bonds compared to the malonamide-malonamide interaction.

Corrective Protocol:

-

Stop stirring. Allow the solid to settle.

-

Do not heat excessively if using DCM (low boiling point).

-

Solvent Swap:

-

Carefully decant or pipette off the supernatant (save this just in case traces dissolved).

-

Dry the solid under a gentle stream of nitrogen or argon.

-

Redissolve the solid in DMSO-d₆ (for NMR) or Water (if compatible).

-

Scenario 2: "I need an organic solvent for a reaction, but I can't use Water."

Diagnosis: Many organic syntheses require anhydrous conditions. Solution: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are your only viable options.

-

Why? The oxygen atom in DMSO is a powerful hydrogen bond acceptor, capable of disrupting the malonamide-malonamide H-bonds.

-

Protocol: Add DMSO dropwise. If dissolution is slow, sonicate for 30-60 seconds. Warm gently to 40°C if necessary.

Scenario 3: "Can I use heat to dissolve it in Methanol?"

Technical Insight: Heating will increase solubility temporarily (supersaturation). However, this creates a metastable state .

-

The Risk: As soon as the solution cools or contacts a seed crystal (e.g., a scratch on the flask or a pipette tip), the this compound will likely recrystallize rapidly.

-

Verdict: Avoid hot methanol for stock solutions. It is unreliable for consistent concentration dosing.

Part 4: Validated Dissolution Workflows

Workflow A: Preparation for NMR Analysis ( or )

-

Objective: Obtain a clear signal without wasting labeled compound.

-

Preferred Solvent: Deuterium Oxide (

) or DMSO-d₆.

-

Weigh 5-10 mg of this compound into a clean vial.

-

Add 0.6 mL of DMSO-d₆ .

-

Vortex for 20 seconds.

-

Visual Check: Hold vial against a light source. The solution must be perfectly clear.

-

If hazy: Sonicate for 1 minute.

-

If still hazy: Add one drop of

(if using DMSO) to assist polarity, provided proton exchange is not an issue for your NMR study.

-

Workflow B: Recovery from "Failed" Solvents

If you accidentally added an insoluble solvent (e.g., Hexane):

-

Centrifuge the sample (2000 x g for 2 minutes).

-

Remove the supernatant with a fine-tip pipette.

-

The this compound pellet remains at the bottom.

-

Dry the pellet under vacuum to remove residual solvent.

-

Add the correct solvent (Water/DMSO).

Part 5: Decision Logic Visualization

The following diagram illustrates the logical flow for solvent selection and troubleshooting.

Figure 1: Decision tree for selecting the optimal solvent for this compound, prioritizing solubility stability.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7911, Malonamide. Retrieved from [Link]

-

ChemBK (2022). Malonamide Physicochemical Properties and Solubility Data. Retrieved from [Link]

-

Chemistry LibreTexts (2020). Physical Properties of Amides: Hydrogen Bonding and Solubility.[1] Retrieved from [Link]

Sources

Technical Support Center: Accurate Mass Shift Calculations for Malonamide-¹³C₃

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize Malonamide-¹³C₃ as an internal standard in mass spectrometry-based analyses. This document provides in-depth troubleshooting for common issues encountered when calculating and verifying the mass shift of this isotopically labeled compound. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower users to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) about Malonamide-¹³C₃ in Mass Spectrometry

This section addresses foundational questions regarding the use of Malonamide-¹³C₃.

Q1: What is Malonamide-¹³C₃ and what are its key chemical properties?

A1: Malonamide-¹³C₃ is the isotopically labeled form of Malonamide, where the three carbon atoms have been replaced with the heavy isotope, ¹³C. It is a stable, non-radioactive internal standard used in quantitative mass spectrometry to improve accuracy and precision.

-

Chemical Formula: ¹³C₃H₆N₂O₂[1]

-

Molecular Weight (Monoisotopic): 105.07 g/mol [1]

-

Unlabeled Malonamide (¹²C₃H₆N₂O₂): The corresponding unlabeled compound has a monoisotopic molecular weight of 102.09 g/mol .

Q2: What is the theoretical mass shift I should expect for Malonamide-¹³C₃ compared to its unlabeled counterpart?

A2: The theoretical mass shift arises from the difference in the exact mass of ¹³C and ¹²C isotopes.

-

Exact Mass of ¹²C: 12.000000 amu

-

Exact Mass of ¹³C: 13.003355 amu

-

Mass Difference per ¹³C atom: 1.003355 amu

Since Malonamide-¹³C₃ contains three ¹³C atoms, the expected monoisotopic mass shift is:

3 x 1.003355 amu = +3.010065 Da

Therefore, you should observe the monoisotopic peak of Malonamide-¹³C₃ at approximately 3.010065 Da higher than the monoisotopic peak of unlabeled Malonamide.

Q3: Why is an isotopically labeled internal standard like Malonamide-¹³C₃ used in mass spectrometry?

A3: Isotopically labeled internal standards are the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: They co-elute chromatographically with the unlabeled analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.

-

Improved Precision and Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, variability from sample preparation, injection volume, and instrument response can be normalized.[2]

-

Reliable Identification: The known mass difference between the labeled and unlabeled compound provides a high degree of confidence in analyte identification.

Q4: What are the common adducts of malonamide that can be observed in mass spectrometry?

A4: In electrospray ionization (ESI), it is common for molecules to associate with ions present in the mobile phase. For malonamide, you can expect to see the following common adducts in positive ion mode:

-

[M+H]⁺: Protonated molecule

-

[M+NH₄]⁺: Ammonium adduct

-

[M+Na]⁺: Sodium adduct

-

[M+K]⁺: Potassium adduct

It is crucial to account for these adducts when identifying your compound and calculating mass shifts, as they will alter the observed m/z value. A comprehensive list of potential adducts can be found in resources from vendors like Waters and ACD/Labs.[3][4]

Part 2: Troubleshooting Guide for Incorrect Mass Shift Calculations

This section provides a structured approach to diagnosing and resolving discrepancies in observed mass shifts for Malonamide-¹³C₃.

Problem 1: My observed mass shift is slightly different from the theoretical +3.010065 Da. Why?

A deviation from the theoretical mass shift is a common issue that can almost always be traced back to a few key factors.

Causality: Mass spectrometers require regular calibration to ensure the m/z axis is accurate.[5][6] Environmental fluctuations, electronic instability, or prolonged use can cause the calibration to drift, leading to systematic mass errors.[7] This is often the most common reason for inaccurate mass measurements.[8]

Self-Validating Protocol:

-

Prepare a Known Calibration Standard: Use a fresh, manufacturer-recommended calibration solution appropriate for the mass range of your analysis.[6]

-

Acquire Calibration Data: Infuse the calibration standard and acquire data across the relevant mass range.

-

Apply New Calibration: Use the instrument software to apply the new calibration. Most modern instruments have automated procedures for this.

-

Re-analyze Malonamide-¹³C₃: Re-inject your Malonamide-¹³C₃ standard and its unlabeled counterpart.

-

Verify Mass Accuracy: The observed mass shift should now be within the expected tolerance (typically <5 ppm) of the theoretical value. Consistent calibration checks are a cornerstone of good laboratory practice.[9]

Causality: Commercially available isotopically labeled standards are not 100% pure. They contain small amounts of the unlabeled compound and isotopologues with fewer than the specified number of heavy isotopes.[10][11] The observed monoisotopic peak is an average of these species, which can slightly alter its m/z.

Self-Validating Protocol:

-

Consult the Certificate of Analysis (CofA): The supplier of your Malonamide-¹³C₃ should provide a CofA detailing the isotopic purity. This will give you the expected distribution of isotopologues.

-

High-Resolution Mass Spectrometry: If you have access to a high-resolution instrument (e.g., Orbitrap, TOF), you may be able to resolve the different isotopologues.

-

Isotopic Distribution Modeling: Use an isotopic distribution calculator to model the expected isotopic pattern based on the purity stated in the CofA. Compare this theoretical model to your observed spectrum. Several online tools are available for this purpose.

-

Correction Calculation: For highly accurate work, the contribution of the natural isotopic abundance of other elements (like ¹⁵N and ¹⁷O) in the molecule should be considered in your calculations.[10]

Causality: If your mass spectrometer has insufficient resolution, an adduct of an interfering compound or a different adduct of your analyte might be co-eluting and overlapping with your peak of interest. This can shift the apparent center of the peak.

Self-Validating Protocol:

-

Blank Injection: Inject a solvent blank to ensure there are no interfering peaks at the m/z of your analyte.

-

Extracted Ion Chromatogram (EIC): Generate EICs for the theoretical m/z of all expected adducts of both labeled and unlabeled malonamide. The peak shapes and retention times should be identical.

-

Improve Chromatographic Resolution: If co-elution is suspected, modify your LC method (e.g., change the gradient, use a different column) to better separate the compounds.

-

High-Resolution MS: If available, use a high-resolution mass spectrometer to resolve the interfering species from your analyte.

Problem 2: I am seeing unexpected peaks near my Malonamide-¹³C₃ signal. What are they?

The presence of unexpected peaks can be due to in-source phenomena or contamination.

Causality: Amide bonds can be susceptible to fragmentation in the ion source, especially at higher energies.[12][13] This "in-source" fragmentation can lead to the appearance of fragment ions in your mass spectrum. For malonamide, a common fragmentation would be the cleavage of the N-CO bond.[13][14]

Self-Validating Protocol:

-

Reduce Source Energy: Systematically lower the voltages in your ion source (e.g., capillary voltage, cone voltage). If the unexpected peaks decrease in intensity relative to the parent ion, they are likely fragments.

-

Optimize Gas Flows and Temperatures: Adjust nebulizer gas flow and source temperature to find a balance that provides good ionization efficiency with minimal fragmentation.

-

Tandem MS (MS/MS): If your instrument is capable, perform an MS/MS experiment on your Malonamide-¹³C₃ parent ion. The resulting fragment ions should match the unexpected peaks you are observing.

Causality: Contamination from solvents, glassware, or the LC-MS system itself can introduce interfering compounds. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).

Self-Validating Protocol:

-

Systematic Blank Analysis: Run a series of blank injections, starting with fresh, high-purity solvent. This will help identify the source of the contamination.

-

Clean the Ion Source: If contamination is suspected in the mass spectrometer, follow the manufacturer's protocol for cleaning the ion source.

-

Use High-Purity Reagents: Ensure that all solvents and reagents are LC-MS grade.

Problem 3: The peak intensity of my Malonamide-¹³C₃ is very low.

Poor signal intensity can make accurate mass determination difficult.

Causality: The ionization efficiency of your analyte is highly dependent on the ion source parameters and the mobile phase composition.

Self-Validating Protocol:

-

Tune the Instrument: Infuse a solution of your Malonamide-¹³C₃ and systematically optimize the ion source parameters (voltages, gas flows, temperatures) to maximize the signal.[8]

-

Mobile Phase Modification: Adjust the pH of your mobile phase or add modifiers to promote better ionization of malonamide. For positive ESI, a lower pH (e.g., adding formic acid) is generally beneficial.

Causality: The concentration of your standard may be too low, or the compound may have degraded over time.

Self-Validating Protocol:

-

Prepare Fresh Standards: Prepare a fresh dilution of your Malonamide-¹³C₃ from the stock solution.

-

Concentration Series: Analyze a series of dilutions to ensure the response is linear with concentration.

-

Check Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations (typically cold and protected from light).

Part 3: Data Tables and Workflows

Table 1: Theoretical Monoisotopic Masses for Malonamide and Malonamide-¹³C₃ Adducts

| Compound | Adduct | Theoretical m/z |

| Malonamide | [M+H]⁺ | 103.0502 |

| [M+NH₄]⁺ | 120.0768 | |

| [M+Na]⁺ | 125.0321 | |

| [M+K]⁺ | 140.9981 | |

| Malonamide-¹³C₃ | [M+H]⁺ | 106.0603 |

| [M+NH₄]⁺ | 123.0868 | |

| [M+Na]⁺ | 128.0422 | |

| [M+K]⁺ | 144.0081 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Workflow for Troubleshooting Mass Shift Discrepancies

The following diagram outlines a logical flow for diagnosing and resolving issues with mass shift calculations for Malonamide-¹³C₃.

Caption: Troubleshooting workflow for correcting mass shift calculations.

References

-

Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]

-

ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Felixtrument. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

de Jonge, R., & Meija, J. (2023). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews, 42(1), e21820. Retrieved from [Link]

-

The ISIC - EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

-

PubMed. (n.d.). Assay of low deuterium enrichment of water by isotopic exchange with [U-¹³C₃]acetone and gas chromatography-mass spectrometry. Retrieved from [Link]

-

Bocker, S. (n.d.). Isotope distributions. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]

-

Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

-

University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

-

PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Spectroscopy Online. (2026, January 28). Enhancing Isotopic Precision. Retrieved from [Link]

-

Slideshare. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient calculation of accurate masses of isotopic peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

-

Novatia, LLC. (n.d.). ESI Adduct Ions. Retrieved from [Link]

-

Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

-

The University of Alabama at Birmingham. (2011, January 17). Isotopes and mass spectrometry. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]

-

YouTube. (2017, August 11). Calculations Involving Isotopic Abundance and Molar Mass. Retrieved from [Link]

-

G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. support.waters.com [support.waters.com]

- 5. rsc.org [rsc.org]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. cgspace.cgiar.org [cgspace.cgiar.org]

- 8. gmi-inc.com [gmi-inc.com]

- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The "Overlap" Paradox in Fully Labeled Compounds

To: User (Researcher/Scientist) From: Technical Support Center – Stable Isotope Applications Subject: Troubleshooting Guide: Resolving NMR Signal Overlap & Complexity in Malonamide-13C3

Welcome to the technical support center. You are likely accessing this guide because the

When working with uniformly labeled (

This guide addresses two distinct forms of "overlap":

-

Intrinsic "Phantom" Overlap: Misinterpreting

multiplets as multiple impurities or overlapping peaks. -

Extrinsic "True" Overlap: Co-resonance of Malonamide signals with solvent peaks or metabolic matrix components.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My spectrum shows multiple peaks in the carbonyl region (~170 ppm) and aliphatic region (~45 ppm). Is my sample contaminated?

Diagnosis: Likely Negative . This is the expected signature of

Technical Explanation:

this compound possesses a

-

The Central Methylene (C2): It is bonded to two equivalent Carbonyl carbons (C1 & C3).

-

Splitting Pattern: Triplet (1:2:1 intensity).

-

Coupling Constant (

): Typically 50–60 Hz for sp

-

-

The Carbonyls (C1/C3): Each is bonded to one central Methylene (C2).

-

Splitting Pattern: Doublet.

-

Coupling Constant (

): Same magnitude (~50–60 Hz).

-

Verification Protocol:

-

Measure the distance (in Hz) between the component peaks of the "multiplet."

-

If the splitting is constant (e.g., ~55 Hz) across both the carbonyl doublet and the methylene triplet, this is

-coupling, not contamination. -

Action: Report the chemical shift as the center of the multiplet.

Q2: The signals are broad and merging (coalescing). Is this an overlap issue?

Diagnosis: This is likely Chemical Exchange or Tautomerism .

Technical Explanation:

Malonamide contains amide protons (

-

Restricted Rotation: The C-N bond has partial double-bond character. At room temperature, rotation may be slow on the NMR timescale, creating distinct environments for the cis and trans amide protons, which can broaden associated carbon signals via residual coupling or exchange.

-

Proton Exchange: If using D

O or a protic solvent, the amide protons (and potentially methylene protons at high pH) undergo exchange. Intermediate exchange rates cause peak broadening (coalescence), looking like "smeared" overlap.

Resolution Protocol:

-

Temperature Variation: Run the experiment at 310K or 320K . Higher temperature accelerates rotation/exchange, sharpening the peaks into defined averages.

-

Solvent Switch: Switch to DMSO-d

. It forms strong H-bonds, slowing exchange and often resolving distinct conformers if they exist.

Q3: I have "True" overlap with a metabolite in a complex mixture. How do I resolve it?

Diagnosis: Accidental Isochrony.

Resolution Protocol: Since Malonamide has ionizable protons (on the amide nitrogen and alpha-carbon), its chemical shift is pH-sensitive.

-

pH Titration: Adjusting the pH by +/- 0.5 units can shift the Malonamide signals significantly (due to changes in electron density/hydrogen bonding) while leaving non-ionizable background peaks stationary.

-

High-Field NMR: Moving from 400 MHz to 800 MHz increases chemical shift dispersion (Hz) linearly, separating true overlaps.

Part 2: Experimental Workflows

Workflow A: Differentiating Coupling from Overlap

Use this logic flow to determine if your "overlap" is intrinsic (coupling) or extrinsic (impurities/matrix).

Figure 1: Decision tree for categorizing and resolving signal anomalies in this compound spectra.

Workflow B: Advanced Pulse Sequences for Simplification

If the

| Technique | Function | When to Use |

| 13C{1H} Standard | Decouples protons only. | Routine ID. Shows |

| CT-HSQC | Constant-Time Heteronuclear Single Quantum Coherence. | Gold Standard. Collapses |

| ZS-Decoupling | Zangger-Sterk pure shift. | Collapses homonuclear couplings in 1D, yielding singlets. (Requires specialized probe/software). |

| J-Resolved | 2D J-spectroscopy. | Separates Chemical Shift (F2) from Coupling Constant (F1). Useful to prove the "overlap" is just splitting. |

Part 3: Reference Data

Table 1: this compound NMR Profile (Approximate) Note: Values vary by solvent and concentration.

| Carbon Position | Label | Chemical Shift ( | Multiplicity ( | Coupling Constant ( |

| Carbonyl | C1, C3 | ~170 - 175 | Doublet (d) | ~55 Hz |

| Methylene | C2 | ~40 - 45 | Triplet (t) | ~55 Hz |

Key Solvent Effects:

-

DMSO-d

: Sharpens amide signals; distinct NH peaks often visible. -